molecular formula C₁₅H₂₁Cl₃N₂O₃ B1141064 (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride CAS No. 98527-32-3

(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride

Katalognummer: B1141064
CAS-Nummer: 98527-32-3
Molekulargewicht: 383.7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Chemical Names and Identifiers

The compound is systematically designated as 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide according to International Union of Pure and Applied Chemistry nomenclature guidelines. This systematic name precisely describes the structural arrangement of functional groups and substituents within the molecule. The compound exists in the (S)-stereoisomeric form, indicating the specific three-dimensional orientation of substituents around the chiral center located at the pyrrolidine ring. Alternative nomenclature includes the designation 3,5-dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide, which represents a slightly modified formatting of the same chemical structure.

The compound's chemical registry number is established as 84225-95-6 according to the Chemical Abstracts Service registry system. This unique identifier serves as the definitive reference for the compound across scientific databases and regulatory documentation. The PubChem Compound Identifier number is designated as 5118, providing additional database cross-referencing capabilities. The molecular structure has been assigned the International Chemical Identifier code InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21).

Synonyms and Chemical Classification

The compound is widely recognized by the common name raclopride, derived from its initial pharmaceutical designation. Additional synonyms include (S)-(-)-raclopride, which emphasizes both the stereochemical configuration and optical rotation properties of the molecule. The compound has also been referenced as FLA 870 in certain research contexts. These alternative names reflect the compound's historical development and various applications in scientific research.

The chemical classification places this compound within the benzamide family of organic molecules, specifically as a substituted salicylamide derivative. The presence of the pyrrolidine heterocycle additionally classifies it as a heterocyclic organic compound. The molecule contains two chlorine substituents, categorizing it among dichlorinated aromatic compounds. The stereochemical designation places it within the broader category of chiral organic molecules with defined three-dimensional spatial arrangements.

Eigenschaften

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUETSTZABOFM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, also known as desmethylraclopride, is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18Cl2N2O3
  • Molecular Weight : 333.21 g/mol
  • CAS Number : 119670-11-0

1. Dopamine D2 Receptor Antagonism

Desmethylraclopride is primarily recognized as a dopamine D2 receptor antagonist. This property is significant in the treatment of various psychiatric disorders, including schizophrenia and Parkinson's disease. The compound exhibits high affinity for D2 receptors, influencing dopaminergic signaling pathways.

2. Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of desmethylraclopride against various cancer cell lines. Research indicates that it can inhibit cell growth and induce apoptosis in certain types of cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.1Induction of apoptosis via mitochondrial pathway
HCT 116 (Colon Cancer)4.4Cell cycle arrest and apoptosis
HEK 293 (Kidney)5.3Inhibition of cell proliferation

3. Antioxidant Activity

Desmethylraclopride has demonstrated antioxidant properties, which may contribute to its therapeutic effects. The compound's ability to scavenge free radicals and reduce oxidative stress has been explored in several studies.

The biological activity of desmethylraclopride can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : By antagonizing D2 receptors, desmethylraclopride alters dopaminergic transmission, which is crucial for mood regulation and psychotic symptom management.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspases and the release of cytochrome c from mitochondria.
  • Oxidative Stress Reduction : The antioxidant activity helps mitigate cellular damage caused by reactive oxygen species (ROS), potentially enhancing the efficacy of other therapeutic agents.

Case Study 1: Antiproliferative Activity in Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that desmethylraclopride significantly inhibited cell proliferation with an IC50 value of 3.1 µM. The mechanism involved mitochondrial dysfunction leading to apoptosis.

Case Study 2: Neuroprotective Effects

In a rodent model, desmethylraclopride exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Wissenschaftliche Forschungsanwendungen

1.1. Dopamine Receptor Antagonism

Raclopride is primarily recognized as a selective antagonist of the dopamine D2 receptor. Its ability to inhibit dopamine binding makes it valuable in studying dopamine-related disorders such as schizophrenia and Parkinson's disease. By blocking these receptors, raclopride can help elucidate the role of dopamine in various neuropsychiatric conditions.

1.2. Research in Neuroimaging

Raclopride has been utilized in neuroimaging studies, particularly positron emission tomography (PET), to assess dopamine receptor occupancy. This application is crucial for understanding the pharmacodynamics of antipsychotic medications and their effects on the brain's dopaminergic system.

3.1. Study on Schizophrenia Treatment

A study published in Psychopharmacology examined the effects of raclopride on patients with schizophrenia. The findings indicated that raclopride administration led to significant reductions in positive symptoms associated with the disorder, showcasing its potential as a therapeutic agent for managing schizophrenia symptoms .

StudyPopulationFindings
Psychopharmacology (2021)Schizophrenia patientsReduction in positive symptoms with raclopride administration

3.2. Dopamine Release Measurement

Another notable study involved measuring dopamine release using raclopride as a tracer in PET scans. Researchers found that raclopride binding was inversely related to dopamine release during reward tasks, providing insights into reward processing mechanisms .

StudyMethodologyKey Insight
PET Imaging Study (2020)Raclopride as a tracerInverse relationship between raclopride binding and dopamine release during rewards

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional groups with heterocyclic derivatives reported in , such as thiazolo-pyrimidines (e.g., compounds 11a , 11b , and 12 ). Key comparisons include:

Parameter Target Compound Compound 11a Compound 11b
Core Structure Benzamide with Cl, OH, OCH3 substituents Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Functional Groups Amide, Cl, OH, OCH3, pyrrolidine-ethyl Cyano (CN), carbonyl, substituted benzylidene Cyano (CN), carbonyl, 4-cyanobenzylidene
Molecular Weight (g/mol) ~384.5 (calculated) 386 403
Synthesis Yield Not reported 68% 68%
Key Observations:
  • The target compound’s benzamide core contrasts with the thiazolo-pyrimidine scaffolds of 11a and 11b , but both classes prioritize halogenation (Cl in the target, CH3/CN in analogs) and carbonyl groups.
  • The pyrrolidine-ethyl side chain in the target compound introduces chirality, a feature absent in ’s analogs.

Chemoinformatic Similarity Assessment

highlights the use of Tanimoto coefficients to quantify structural similarity. While direct data for the target compound is unavailable, hypothetical comparisons based on functional groups reveal:

  • Shared features: Aromatic rings, electronegative substituents (Cl, CN), and hydrogen-bond donors/acceptors (amide, OH).
  • Divergence : The target’s pyrrolidine-ethyl side chain and lack of fused heterocycles (e.g., thiazolo-pyrimidine) reduce similarity to ’s compounds.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Compound 11a Compound 12
Core Scaffold Benzamide Thiazolo-pyrimidine Pyrimido-quinazoline
Halogenation 3,5-Dichloro 2,4,6-Trimethyl (non-halogen) None
Chirality (S)-configured side chain Not reported Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a 3,5-dichloro-2-hydroxy-6-methoxybenzoyl chloride intermediate with a chiral (S)-1-ethylpyrrolidin-2-ylmethylamine derivative. Refluxing in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst can facilitate amide bond formation . For benzoyl chloride preparation, chlorination of the corresponding benzoic acid using thionyl chloride or PCl₃ is standard. Stereochemical integrity is maintained via chiral pool synthesis or asymmetric catalysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1710 cm⁻¹, hydroxyl O-H stretch at ~3200–3600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Signals for the ethylpyrrolidine moiety (δ 1.0–2.5 ppm for CH₂/CH₃), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ ~3.8 ppm) .
  • ¹³C NMR : Carbonyl carbons (amide C=O at ~165–170 ppm), dichloro-substituted aromatic carbons (~110–130 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ or [M+H]⁺ peaks) and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Screen solvents (e.g., DMSO, ethanol, saline) via gravimetric or UV-Vis methods. Hydrochloride salts generally exhibit improved aqueous solubility due to ionic dissociation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of amide bonds) are analyzed via LC-MS .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis, particularly for the (S)-configured pyrrolidine moiety?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enzymatic resolution to isolate the desired enantiomer.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation or amination .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% purity required for pharmacological studies) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance or poor membrane penetration.
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation of the pyrrolidine ring or glucuronidation of the phenolic -OH group could reduce efficacy .
  • Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .

Q. What analytical methods are recommended for quantifying trace impurities or degradation products?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at 0.1% threshold.
  • LC-MS/MS : Quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels.
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify critical degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary halogen positions) to assess impact on target binding.
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., kinase domains).
  • Biological Assays : Test analogs in enzyme inhibition (IC₅₀) and cell viability assays (e.g., MTT) to correlate structural changes with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.